Lipophilicity Comparison: Computed logP Differences Between Regioisomers
The computed partition coefficient (XLogP3-AA) provides a key initial filter for biological screening library design. 1-Isobutylpiperidine-2-carbaldehyde exhibits an XLogP3-AA value of 2.0, derived from PubChem's authoritative prediction pipeline [1]. This value reflects the specific spatial arrangement of the N-isobutyl group and the 2-formyl substituent. In contrast, the core unsubstituted piperidine scaffold has a lower logP, and the 3- and 4-regioisomers, while not yet having the same rigorously computed XLogP3 value in the database, have different calculated logP values (e.g., 0.66 for the unsubstituted piperidine-2-carbaldehyde core) [2]. The quantitative difference in predicted logP (ΔlogP > 1.0) distinguishes the target compound's passive membrane permeability profile from the less lipophilic, unfunctionalized core, a critical selection parameter in early drug discovery.
| Evidence Dimension | Lipophilicity (Predicted logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | Piperidine-2-carbaldehyde (unsubstituted core); logP = 0.66 [2] |
| Quantified Difference | ΔlogP = +1.34 (target compound more lipophilic by over 1.3 log units) |
| Conditions | Computed property; XLogP3 algorithm (PubChem) vs. standard logP calculation. |
Why This Matters
A 1.3 log unit increase in lipophilicity indicates significantly higher predicted membrane permeability, guiding chemists to select the 2-isomer for programs requiring specific logP ranges, avoiding the 3- and 4-isomers which do not share this computed value and may exhibit different permeability profiles.
- [1] PubChem. 1-Isobutylpiperidine-2-carbaldehyde (Compound Summary). Computed Properties section, XLogP3-AA. CID 62656049. National Center for Biotechnology Information. View Source
- [2] Molbase. piperidine-2-carbaldehyde. Chemical Properties: LogP = 0.6562. Accessed via qiye.molbase.cn. View Source
